Cas no 63020-53-1 (5-(propan-2-yl)benzo[c]phenanthrene)

5-(propan-2-yl)benzo[c]phenanthrene structure
63020-53-1 structure
Product Name:5-(propan-2-yl)benzo[c]phenanthrene
CAS No:63020-53-1
MF:C21H18
MW:270.367625713348
CID:1645149
PubChem ID:44315
Update Time:2025-04-21

5-(propan-2-yl)benzo[c]phenanthrene Chemical and Physical Properties

Names and Identifiers

    • 5-(propan-2-yl)benzo[c]phenanthrene
    • 5-Isopropylbenzo[c]phenanthrene
    • 5-propan-2-ylbenzo[c]phenanthrene
    • 63020-53-1
    • Benzo[c]phenanthrene, 8-(1-methylethyl)-
    • Benzo[c]phenanthrene, 5-isopropyl-
    • BENZO(c)PHENANTHRENE, 5-ISOPROPYL-
    • DB-317732
    • 2-Isopropyl-3:4-benzphenanthrene
    • Benzo[c]phenanthrene, 5-(1-methylethyl)-
    • TPP34H3GXB
    • DTXSID50212292
    • BRN 3282000
    • 5-(1-Methylethyl)benzo[c]phenanthrene
    • Inchi: 1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3
    • InChI Key: RESRCWGRKNPWHS-UHFFFAOYSA-N
    • SMILES: C1(C=C2C=CC3C=CC=CC=3C2=C2C=CC=CC=12)C(C)C

Computed Properties

  • Exact Mass: 270.14094
  • Monoisotopic Mass: 270.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.0691 (estimate)
  • Boiling Point: 348.48°C (rough estimate)
  • Refractive Index: 1.7640 (estimate)
  • PSA: 0
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